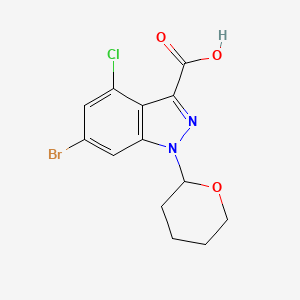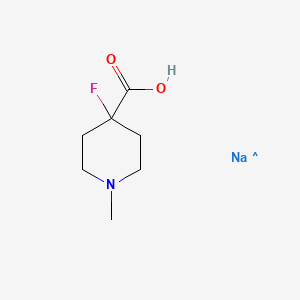![molecular formula C16H28N2O4 B13907146 Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)
Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate is a chemical compound with the molecular formula C16H28N2O4 and a molecular weight of 312.41 g/mol . It is known for its unique bicyclic structure, which includes two nitrogen atoms and two ester groups. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often require an inert atmosphere and a solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as its role as a modulator of biological pathways, is ongoing.
Wirkmechanismus
The mechanism of action of ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This modulation can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate can be compared with similar compounds such as tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate. While both compounds share a similar bicyclic structure, the presence of different functional groups (e.g., ester vs. carboxylate) can lead to variations in their chemical reactivity and applications.
Similar Compounds
- Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
- 2,5-Diazabicyclo[4.2.0]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical properties and applications.
Eigenschaften
Molekularformel |
C16H28N2O4 |
|---|---|
Molekulargewicht |
312.40 g/mol |
IUPAC-Name |
ditert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-9-10-18(12-8-7-11(12)17)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3/t11-,12+ |
InChI-Schlüssel |
NOJMPXVRVLVZAC-TXEJJXNPSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H]2[C@H]1CC2)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(C2C1CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B13907070.png)

![Methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B13907073.png)
![(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13907085.png)






![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)

![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)
